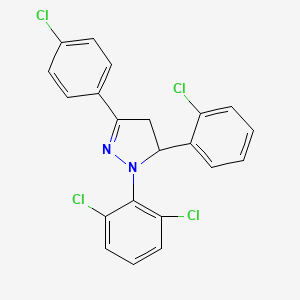
5-(2-Chlorophenyl)-3-(4-chlorophenyl)-1-(2,6-dichlorophenyl)-2-pyrazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-Chlorophenyl)-3-(4-chlorophenyl)-1-(2,6-dichlorophenyl)-2-pyrazoline is a synthetic organic compound belonging to the pyrazoline class. This compound is characterized by its three chlorophenyl groups attached to the pyrazoline ring, making it a highly chlorinated derivative. Pyrazolines are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Chlorophenyl)-3-(4-chlorophenyl)-1-(2,6-dichlorophenyl)-2-pyrazoline typically involves the cyclization of chalcones with hydrazine derivatives. The general synthetic route can be summarized as follows:
Preparation of Chalcones: Chalcones are synthesized by the Claisen-Schmidt condensation of appropriate acetophenones and benzaldehydes in the presence of a base such as sodium hydroxide or potassium hydroxide.
Cyclization: The chalcones are then reacted with hydrazine hydrate or substituted hydrazines under reflux conditions to form the pyrazoline ring. The reaction is usually carried out in ethanol or another suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-(2-Chlorophenyl)-3-(4-chlorophenyl)-1-(2,6-dichlorophenyl)-2-pyrazoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can lead to the formation of dihydropyrazoline derivatives.
Substitution: Halogen atoms in the chlorophenyl groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions under appropriate conditions.
Major Products Formed
Oxidation: Pyrazole derivatives.
Reduction: Dihydropyrazoline derivatives.
Substitution: Various substituted pyrazoline derivatives depending on the nucleophile used.
Scientific Research Applications
5-(2-Chlorophenyl)-3-(4-chlorophenyl)-1-(2,6-dichlorophenyl)-2-pyrazoline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(2-Chlorophenyl)-3-(4-chlorophenyl)-1-(2,6-dichlorophenyl)-2-pyrazoline depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary but often include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
5-(2-Chlorophenyl)-3-(4-chlorophenyl)-1-phenyl-2-pyrazoline: Lacks the additional chlorination on the phenyl ring.
5-(2-Chlorophenyl)-3-phenyl-1-(2,6-dichlorophenyl)-2-pyrazoline: Lacks the 4-chlorophenyl group.
5-Phenyl-3-(4-chlorophenyl)-1-(2,6-dichlorophenyl)-2-pyrazoline: Lacks the 2-chlorophenyl group.
Uniqueness
The unique feature of 5-(2-Chlorophenyl)-3-(4-chlorophenyl)-1-(2,6-dichlorophenyl)-2-pyrazoline is the presence of three chlorophenyl groups, which can significantly influence its chemical reactivity and biological activity. This high degree of chlorination may enhance its stability and interaction with specific molecular targets, making it a valuable compound for various applications.
Properties
CAS No. |
109333-42-8 |
|---|---|
Molecular Formula |
C21H14Cl4N2 |
Molecular Weight |
436.2 g/mol |
IUPAC Name |
3-(2-chlorophenyl)-5-(4-chlorophenyl)-2-(2,6-dichlorophenyl)-3,4-dihydropyrazole |
InChI |
InChI=1S/C21H14Cl4N2/c22-14-10-8-13(9-11-14)19-12-20(15-4-1-2-5-16(15)23)27(26-19)21-17(24)6-3-7-18(21)25/h1-11,20H,12H2 |
InChI Key |
VEXLQQVINIBFCH-UHFFFAOYSA-N |
Canonical SMILES |
C1C(N(N=C1C2=CC=C(C=C2)Cl)C3=C(C=CC=C3Cl)Cl)C4=CC=CC=C4Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


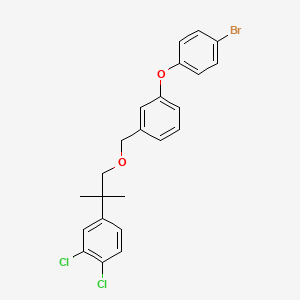
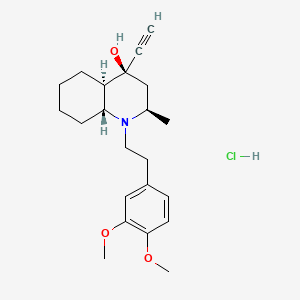
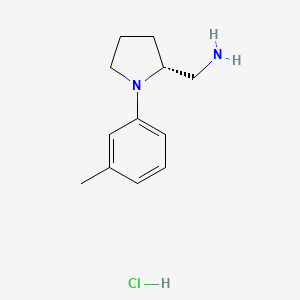
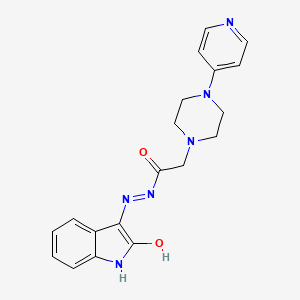


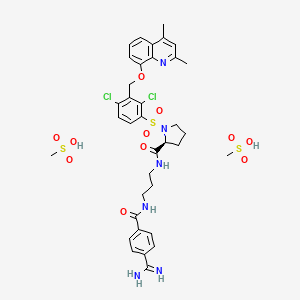

![(4R,4aS,7S,7aR,12bS)-9-methoxy-7-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]-3-methyl-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-4a-ol;2,2,2-trifluoroacetic acid](/img/structure/B15191864.png)
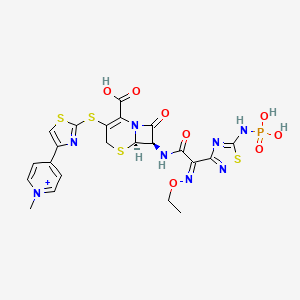
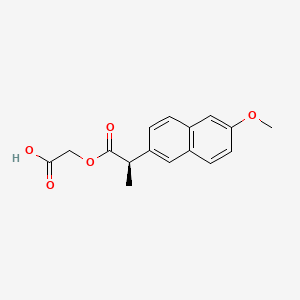


![Benzenesulfonic acid, 2-[[[3-[[8-[[(2-ethoxyethoxy)carbonyl]amino]-2-hydroxy-1-naphthalenyl]azo]-4-hydroxyphenyl]sulfonyl]amino]-](/img/structure/B15191912.png)
